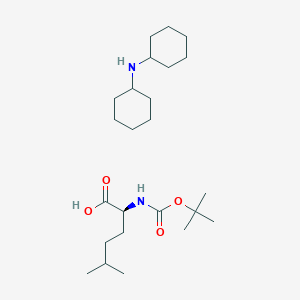
Boc-HoLeu-OH.DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-HoLeu-OH.DCHA: is a compound used primarily in peptide synthesis. It is a derivative of leucine, an essential amino acid, and is often utilized in the solid-phase peptide synthesis method. The compound is known for its stability and effectiveness in introducing leucine residues into peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-HoLeu-OH.DCHA involves the protection of the amino group of leucine with a tert-butyloxycarbonyl (Boc) group. The process typically includes the following steps:
Protection of the Amino Group: Leucine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form Boc-Leu.
Hydroxylation: The Boc-Leu is then hydroxylated to introduce the hydroxyl group, forming Boc-HoLeu.
Formation of Dicyclohexylammonium Salt: Finally, Boc-HoLeu is reacted with dicyclohexylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of leucine are protected with Boc groups.
Hydroxylation and Purification: The hydroxylation step is carefully controlled to ensure high yield and purity.
Formation of Dicyclohexylammonium Salt: The final product is formed by reacting with dicyclohexylamine and is then purified and crystallized for use in peptide synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection: Boc-HoLeu-OH.DCHA undergoes deprotection reactions where the Boc group is removed using acids like trifluoroacetic acid.
Coupling Reactions: It participates in peptide coupling reactions, forming peptide bonds with other amino acids.
Hydroxylation and Oxidation: The hydroxyl group can undergo further modifications, including oxidation to form ketones or aldehydes.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts in the presence of bases.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).
Major Products:
Peptides: Formation of peptides with leucine residues.
Ketones/Aldehydes: Oxidation products of the hydroxyl group.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Boc-HoLeu-OH.DCHA is widely used in the synthesis of peptides, especially in solid-phase peptide synthesis.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Protein Engineering: Used in the design and synthesis of proteins and enzymes.
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Pharmaceuticals: Utilized in the production of pharmaceutical peptides.
Biotechnology: Employed in various biotechnological applications, including enzyme synthesis and modification.
Mécanisme D'action
Mechanism: Boc-HoLeu-OH.DCHA acts by introducing leucine residues into peptides during synthesis. The Boc group protects the amino group, preventing unwanted reactions, and is removed under acidic conditions to allow peptide bond formation.
Molecular Targets and Pathways:
Peptide Synthesis Pathway: It targets the amino group of leucine, facilitating its incorporation into peptides.
Deprotection Pathway: The Boc group is removed by acids, enabling further reactions.
Comparaison Avec Des Composés Similaires
Boc-Leu-OH.DCHA: Similar in structure but lacks the hydroxyl group.
Boc-His(Boc)-OH.DCHA: A histidine derivative used in peptide synthesis.
Boc-Asp(OtBu)-OH.DCHA: An aspartic acid derivative used in peptide synthesis.
Uniqueness: Boc-HoLeu-OH.DCHA is unique due to the presence of the hydroxyl group, which allows for additional modifications and reactions, making it versatile in peptide synthesis and organic chemistry.
Propriétés
Formule moléculaire |
C24H46N2O4 |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4.C12H23N/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 |
Clé InChI |
IHGQJYLPEYSWJY-FVGYRXGTSA-N |
SMILES isomérique |
CC(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C)CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
![4,4'-bi-9,9'-spirobi[9H-fluurene]](/img/structure/B14798131.png)
![3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14798135.png)
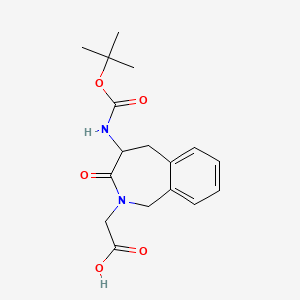
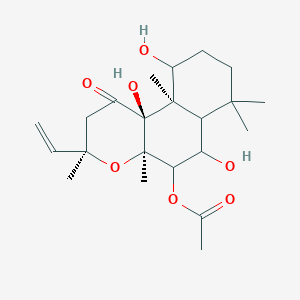
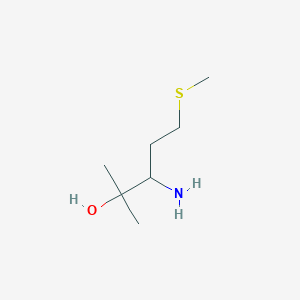
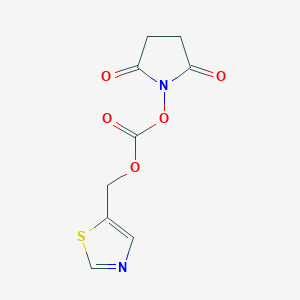

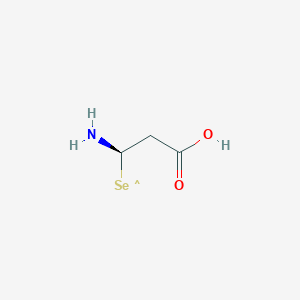
![2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)

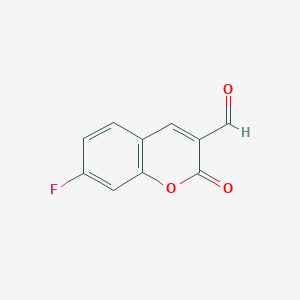
![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)
